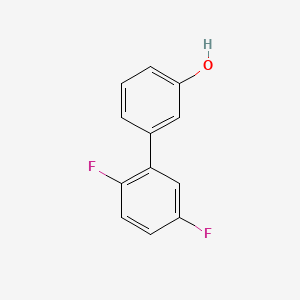

3-(2,5-Difluorophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQHNXSUSYDZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683471 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-63-7 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,5-Difluorophenyl)phenol CAS number 1261889-63-7

CAS Number: 1261889-63-7 Molecular Formula: C₁₂H₈F₂O Molecular Weight: 206.19 g/mol [1][2]

Executive Summary

3-(2,5-Difluorophenyl)phenol represents a specialized biaryl scaffold critically positioned at the intersection of medicinal chemistry and advanced materials science.[1][2] Unlike generic biaryls, the specific 2,5-difluoro substitution pattern confers unique electronic and steric properties that modulate metabolic stability in drug candidates and dielectric anisotropy in liquid crystal formulations.[1]

This technical guide provides a rigorous analysis of the molecule’s synthesis, characterization, and application utility.[1] It moves beyond standard database entries to offer field-proven protocols for synthesis and purification, emphasizing the "why" behind every experimental decision.

Structural Analysis & Pharmacophore Properties[1]

The molecule consists of a phenol ring linked at the meta position to a 2,5-difluorobenzene ring.[1] This architecture is not arbitrary; it is a calculated design choice in high-value chemical space.[1]

The Fluorine Effect[1][3]

-

Metabolic Blocking: The fluorine atoms at the 2' and 5' positions block common sites of oxidative metabolism (P450 hydroxylation).[1][2] This is particularly effective because the 2,5-pattern protects the para position relative to the biaryl linkage on the fluorinated ring.[1]

-

Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic system, altering

- -

Lipophilicity: The addition of two fluorine atoms increases the LogP (Calculated ~3.4), enhancing membrane permeability compared to the non-fluorinated biaryl phenol.[1]

The Phenolic Handle

The 3-hydroxyl group serves as a versatile nucleophile.[1][2] It acts as a "chemical hook," allowing researchers to append this fluorinated biaryl core onto larger drug scaffolds via etherification (Williamson ether synthesis) or esterification.[1][2]

Synthetic Pathway: The Suzuki-Miyaura Protocol[1][4][5][6]

While various routes exist, the Suzuki-Miyaura cross-coupling is the industry standard for generating this biaryl with high regioselectivity.[1][2] The following protocol is designed for reproducibility and scalability.

Retrosynthetic Logic

The most efficient disconnection involves coupling 3-hydroxyphenylboronic acid with 1-bromo-2,5-difluorobenzene .[1][2]

-

Why this direction? 1-bromo-2,5-difluorobenzene is a commercially stable, cost-effective electrophile.[1] The boronic acid partner (phenol derivative) is readily available and avoids the need to protect/deprotect the phenol if mild bases are used.[1]

Reaction Engineering

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]

-

Insight: Water is strictly required to dissolve the inorganic base and activate the boronic acid species (forming the boronate ate-complex).[1]

-

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from reactants to isolated product.

Figure 1: Step-wise synthetic workflow for the Suzuki coupling of this compound.

Experimental Protocol (Self-Validating System)

This protocol includes "Checkpoint" steps to ensure the reaction is proceeding correctly before moving forward.

Materials

-

1-Bromo-2,5-difluorobenzene (1.0 equiv)[1]

-

3-Hydroxyphenylboronic acid (1.2 equiv)[1]

-

K₂CO₃ (3.0 equiv)[1]

Procedure

-

Inert Setup: Charge a round-bottom flask with the aryl bromide, boronic acid, and base.[1][2] Evacuate and backfill with Nitrogen/Argon (

).[1]-

Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts and stalled conversion.[1]

-

-

Solvation: Add the degassed solvent mixture via syringe. Add the Pd catalyst last under a positive pressure of inert gas.[1]

-

Reflux: Heat the mixture to 90°C for 4–12 hours.

-

Workup (CRITICAL STEP):

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1] -

Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient, typically 9:1 to 4:1).[1][2]

Analytical Characterization

To validate the identity of CAS 1261889-63-7, the following spectral signatures must be observed.

Data Summary Table

| Technique | Parameter | Expected Observation |

| Physical State | Appearance | White to off-white (beige) crystalline solid.[1][2] |

| ¹H NMR | Phenol -OH | Broad singlet at |

| ¹H NMR | Aromatic Region | Complex multiplets |

| ¹⁹F NMR | Fluorine Shifts | Two distinct signals in the range of -110 to -130 ppm (approximate), showing coupling to each other and protons.[1][2] |

| MS (ESI) | Ionization | [M-H]⁻ peak at m/z 205.1 (Negative mode is preferred for phenols).[1][2] |

Structural Logic Diagram (SAR)

The following graph illustrates how specific structural features translate to functional properties.

Figure 2: Structure-Activity Relationship (SAR) mapping of the this compound scaffold.

Applications & Safety

Applications

-

Liquid Crystals: The 2,5-difluoro substitution creates a lateral dipole moment that is highly desirable for negative dielectric anisotropy liquid crystals used in VA (Vertical Alignment) displays [1].[1][2]

-

Drug Discovery: Used as a bioisostere for non-fluorinated biaryls to improve half-life (

) and reduce clearance.[1][2] The phenol allows for the attachment of solubilizing tails or target-binding motifs [2].[1]

Safety & Handling[1][2]

-

Hazards: Like most phenols, this compound is likely a skin and eye irritant.[1][2][3] The fluorinated nature suggests potential environmental persistence.[1][3]

-

Storage: Store in a cool, dry place under inert gas. Phenols can oxidize over time, turning pink/brown; however, the electron-withdrawing fluorine atoms provide some resistance to oxidative degradation compared to unsubstituted phenol.[1]

References

-

Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [1]

-

PubChem Database. (n.d.).[1][4] Compound Summary for CID 46314771 (Isomer Analog). National Center for Biotechnology Information.[1] [1][2]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(3,5-Difluorophenyl)phenol | C12H8F2O | CID 11310258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Chloro-5-(2,5-difluorophenyl)phenol | 1261990-27-5 [smolecule.com]

- 4. 2,5-Difluoro-3-phenylphenol | C12H8F2O | CID 46314771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2',5'-Difluoro-[1,1'-biphenyl]-3-ol

A Strategic Scaffold for Conformational Control and Metabolic Stability in Drug Discovery

Part 1: Executive Summary & Chemical Profile

2',5'-Difluoro-[1,1'-biphenyl]-3-ol is a specialized biaryl intermediate increasingly utilized in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Unlike simple biphenyls, this scaffold incorporates a specific fluorination pattern that serves two critical functions:

-

Conformational Bias: The 2'-fluorine atom (ortho to the biaryl axis) introduces steric repulsion, forcing the biphenyl system into a non-planar, twisted conformation. This is critical for targeting enzymes with restricted binding pockets (e.g., Kinases, COX-2).

-

Metabolic Blocking: The 2' and 5' fluorine substitutions block metabolically labile sites on the B-ring, preventing rapid oxidative clearance by Cytochrome P450 enzymes.

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-(2,5-Difluorophenyl)phenol |

| Common Name | 2',5'-Difluoro-[1,1'-biphenyl]-3-ol |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| Core Structure | Biaryl (Phenyl-Phenol coupled) |

| Key Functional Group | Phenolic Hydroxyl (C-3 position) |

Predicted Physicochemical Properties

Note: Values are calculated based on structural fragment contribution (ACD/Labs & ChemAxon algorithms).

| Parameter | Value | Significance |

| cLogP | ~3.6 – 3.9 | Lipophilic; suitable for CNS penetration or hydrophobic pockets. |

| pKa (Acidic) | ~9.2 | Slightly more acidic than phenol (9.95) due to the electron-withdrawing fluorinated ring. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Low TPSA indicates high membrane permeability. |

| H-Bond Donors/Acceptors | 1 / 3 | The hydroxyl acts as both; fluorines act as weak acceptors. |

Part 2: Synthetic Methodology (The "How")

The most robust route to 2',5'-Difluoro-[1,1'-biphenyl]-3-ol is the Suzuki-Miyaura Cross-Coupling reaction . This protocol is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and tolerance for the free phenolic hydroxyl (though protection is sometimes advised for scale-up).

Reaction Logic

We utilize 3-hydroxyphenylboronic acid as the nucleophile and 1-bromo-2,5-difluorobenzene as the electrophile.

-

Why this direction? 3-hydroxyphenylboronic acid is commercially abundant and stable. The electron-deficient nature of the difluorobenzene ring facilitates the oxidative addition step of the catalytic cycle.

Protocol: Palladium-Catalyzed Synthesis

Reagents:

-

Aryl Halide: 1-Bromo-2,5-difluorobenzene (1.0 equiv)

-

Boronic Acid: 3-Hydroxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Expert Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents catalyst decomposition and accelerates the reductive elimination step for sterically hindered biaryls (due to the ortho-fluorine).

-

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Inerting: Charge a round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent homocoupling).

-

Solvation: Add degassed 1,4-Dioxane/Water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. The solution typically turns orange/red.

-

Reflux: Heat the reaction mixture to 85-90°C for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Cool to room temperature.

-

Acidify carefully with 1N HCl to pH ~3-4 (to protonate the phenolate).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0% → 30% Ethyl Acetate in Hexanes.

-

The product usually elutes as a white to off-white solid.

-

Visualization: The Synthetic Pathway

Figure 1: The Pd-catalyzed cross-coupling workflow for synthesizing the target biphenyl scaffold.

Part 3: Applications in Drug Design[12]

The utility of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol extends beyond its structure; it acts as a "probing tool" for structure-activity relationships (SAR).

1. The "Ortho-Fluorine" Effect (Conformational Control)

In a standard biphenyl, the rotation around the C1-C1' bond is relatively free, though there is a slight energetic penalty for planarity.

-

Mechanism: Adding a fluorine at the 2' position creates a steric clash with the ortho-hydrogens of the phenol ring.

-

Result: This forces the two rings to twist relative to each other (dihedral angle typically 40-60°).

-

Application: If a kinase inhibitor requires a twisted conformation to fit into the ATP binding pocket, this scaffold pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty of binding.

2. Metabolic Stability (The "Fluorine Scan")

The 3-ol position is the primary handle for derivatization (e.g., creating ethers). The distal ring (B-ring) is often the site of metabolic attack.

-

Problem: Phenyl rings are susceptible to oxidation at the para and ortho positions by CYP450 enzymes.

-

Solution: The 2',5'-difluoro pattern blocks the para position (relative to the C1-C2 bond of that ring) and one ortho position. The C-F bond is extremely strong (approx. 110 kcal/mol) and resistant to enzymatic cleavage.

Visualization: Strategic Decision Tree

Figure 2: SAR Decision Tree illustrating when to deploy the 2',5'-difluoro scaffold.

Part 4: Safety & Handling

While specific toxicological data for this isomer may be limited, it should be handled according to protocols for fluorinated phenols :

-

Hazards: Likely a Skin Irritant (H315) and Eye Irritant (H319).[1] The phenolic moiety allows for skin absorption.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols can oxidize over time, turning pink/brown.

-

Disposal: Fluorinated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

PubChem Compound Summary. (2025). 2,5-Difluoro-3-phenylphenol (Isomer Reference).[2] National Center for Biotechnology Information.

-

TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[3][4] TCI Chemicals Technical Guide.

Sources

Physicochemical Profiling and Synthetic Utility of 3-(2,5-Difluorophenyl)phenol in Medicinal Chemistry

[1]

Executive Summary

3-(2,5-Difluorophenyl)phenol (CAS: 1261889-63-7) represents a high-value biaryl scaffold in modern drug discovery.[1] With a molecular weight of 206.19 g/mol , this compound serves as an ideal "fragment-like" building block, offering significant chemical space for elaboration while maintaining compliance with Lipinski’s Rule of Five.[1] Its specific fluorination pattern (2,5-substitution) provides unique metabolic stability and electrostatic properties, making it a critical intermediate for optimizing ligand-protein interactions in oncology and antimicrobial research.[1]

Part 1: Physicochemical Properties & Molecular Profile[1]

Understanding the fundamental physical constants of this compound is prerequisite to its application in Structure-Activity Relationship (SAR) studies.[1] The low molecular weight allows for the addition of solubilizing groups or pharmacophores without rapidly exceeding the 500 Da oral bioavailability threshold.

Table 1: Key Physicochemical Descriptors[1]

| Property | Value | Relevance in Drug Design |

| Molecular Weight | 206.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD); high Ligand Efficiency (LE) potential.[1] |

| Exact Mass | 206.054 g/mol | Critical for high-resolution Mass Spectrometry (HRMS) identification.[1] |

| Formula | C₁₂H₈F₂O | Halogenated biaryl core.[1] |

| XLogP3 | ~3.4 | Moderately lipophilic; suggests good membrane permeability but requires solubility optimization.[1] |

| H-Bond Donors | 1 (Phenolic -OH) | Key interaction point for hydrogen bonding with receptor residues (e.g., Ser, Thr, Tyr).[1] |

| H-Bond Acceptors | 3 (O, F, F) | Fluorine atoms act as weak acceptors and modulate the electronic density of the aromatic ring. |

| Rotatable Bonds | 1 | The biaryl bond allows for conformational adaptation within a binding pocket (atropisomerism risk is low due to small ortho-substituents).[1] |

Data Source: PubChem Compound Summary [1].[1][2]

Structural Logic: The Fluorine Effect

The 2,5-difluoro substitution pattern is not arbitrary.[1] In medicinal chemistry, this motif serves two primary functions:

-

Metabolic Blocking: The fluorine at the 2-position (ortho to the biaryl bond) and 5-position blocks common sites of cytochrome P450-mediated oxidative metabolism, extending the half-life (

) of the parent drug.[1] -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol group, potentially strengthening hydrogen bonds where the phenol acts as a donor.[1]

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[1][3][4][5]

To ensure reproducibility and high yield, the synthesis of this compound is best achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This protocol minimizes homocoupling byproducts and tolerates the free hydroxyl group (though protection is often recommended for scale-up).[1]

Experimental Workflow Diagram

The following logic flow outlines the retrosynthetic analysis and forward synthesis execution.

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Detailed Protocol (SOP)

Objective: Synthesis of this compound on a 1.0 gram scale.

-

Reagent Preparation:

-

Charge a reaction flask with 3-Hydroxyphenylboronic acid (1.2 equiv) and 1-Bromo-2,5-difluorobenzene (1.0 equiv).

-

Note: Using the boronic acid on the phenol ring avoids the need to synthesize unstable fluorinated boronic acids.[1]

-

-

Catalyst Addition:

-

Solvent System:

-

Dissolve reactants in degassed 1,2-Dimethoxyethane (DME) and Water (3:1 ratio).

-

Add Potassium Carbonate (K₂CO₃) (2.0 equiv).[1]

-

-

Reaction:

-

Heat the mixture to 85°C under an inert atmosphere (Nitrogen or Argon) for 4–12 hours. Monitor conversion via TLC or LC-MS (Target Mass: 206.2, M+H or M-H depending on ionization).

-

-

Workup:

-

Purification:

Part 3: Structural Implications in Drug Design[1]

The utility of this compound extends beyond its role as a simple intermediate.[1] It acts as a bioisostere for biphenyl systems found in various therapeutics (e.g., Diflunisal analogs).[1]

Metabolic Stability & SAR Logic

The introduction of fluorine atoms at the 2 and 5 positions of the distal ring creates a "metabolic shield."

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the pharmacological advantages of the scaffold.[1]

Applications in Research

-

Fragment-Based Drug Discovery (FBDD): Due to its MW < 250, it is an excellent starting fragment.[1] Researchers can "grow" the molecule from the phenol handle (e.g., etherification, esterification) to increase potency while monitoring Ligand Efficiency [3].

-

Liquid Crystals: While primarily a medicinal intermediate, the rigid biaryl core and dipole moment induced by the fluorine atoms make it relevant in the synthesis of nematic liquid crystals, often used in display technologies.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46314771, 2,5-Difluoro-3-phenylphenol.[1] Retrieved January 29, 2026, from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol grounding).

3-(2,5-Difluorophenyl)phenol structure

Technical Monograph: 3-(2,5-Difluorophenyl)phenol Advanced Fluorinated Biaryl Scaffolds for Medicinal Chemistry and Materials Science

Executive Technical Summary

This compound (CAS: 1261889-63-7) represents a specialized class of fluorinated biaryl scaffolds. Structurally, it consists of a phenolic ring linked at the meta-position to a 2,5-difluorobenzene moiety. This specific substitution pattern is not arbitrary; it is a precision-engineered motif designed to exploit the "Fluorine Effect" in drug discovery and liquid crystal engineering.[1]

The strategic placement of fluorine atoms at the 2,5-positions of the distal ring, combined with the 3-hydroxy handle on the proximal ring, creates a unique electronic and steric profile. In medicinal chemistry, this scaffold serves as a bioisostere for biphenyl cores found in kinase inhibitors and NSAIDs, offering modulated lipophilicity (

Structural & Physicochemical Profile

The molecule operates on a biphenyl axis where the dihedral angle is influenced by the ortho-fluorine (at position 2').[1] This creates a non-planar conformation essential for disrupting crystal packing in drug solubility or tailoring mesogenic phases in liquid crystals.[1]

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance |

| Molecular Formula | Core biaryl composition | |

| Molecular Weight | 206.19 g/mol | Fragment-based drug discovery (FBDD) compliant |

| CAS Number | 1261889-63-7 | Unique Registry Identifier |

| LogP (Predicted) | ~3.2 - 3.5 | Optimal lipophilicity for membrane permeability |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for active site binding (Ser/Thr residues) |

| H-Bond Acceptors | 3 (O, 2xF) | Fluorine acts as a weak acceptor; Oxygen is primary |

| Rotatable Bonds | 1 | Biaryl axis rotation (restricted by o-F) |

| Electronic Effect | Fluorines deactivate the distal ring; Phenol activates proximal ring |

Synthesis Protocol: A Self-Validating Suzuki-Miyaura System

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling of 3-hydroxyphenylboronic acid and 1-bromo-2,5-difluorobenzene. This convergent approach is preferred over using fluorinated boronic acids due to the higher stability and commercial availability of the brominated electrophile.[1]

Reaction Logic & Causality

-

Catalyst Selection:

is chosen over -

Base Selection: Potassium Carbonate (

) provides mild activation of the boronic acid to the boronate species without deprotonating the phenol to a degree that causes side-reactions (though some phenoxide formation facilitates solubility).[1] -

Solvent System: 1,4-Dioxane/Water (4:1).[1] The water is strictly necessary to dissolve the inorganic base and facilitate the transmetallation step.[1]

Step-by-Step Methodology

Reagents:

-

1-Bromo-2,5-difluorobenzene (1.0 equiv) [CAS: 399-94-0][2][3][4]

-

3-Hydroxyphenylboronic acid (1.1 equiv)[1]

- (3-5 mol%)[1]

- (2.5 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (degassed)[1]

Protocol:

-

Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, base, and catalyst.[1] Evacuate and backfill with Nitrogen (

) three times.[1] Reason: Oxygen poisons the Pd(0) active species.[1] -

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Reflux: Heat the mixture to 90°C for 12-16 hours.

-

Monitoring (Self-Validation):

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol).[1] Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

.[1] -

Purification: Flash column chromatography on silica gel. Gradient elution (0%

20% EtOAc in Hexanes).[1]

Synthetic Workflow Visualization

Figure 1: Convergent Suzuki-Miyaura synthesis workflow for this compound.

Applications & Mechanism of Action

Medicinal Chemistry: The Fluorine Bioisostere

In drug design, this scaffold is often used to replace a standard biphenyl or phenyl-pyridine core.[1]

-

Metabolic Blocking: The fluorine atoms at positions 2 and 5 block the most reactive sites for metabolic oxidation (para- and ortho- positions relative to the biaryl bond), significantly extending the half-life (

) of the drug candidate.[1] -

Binding Affinity: The electron-withdrawing nature of the fluorines acidifies the distal phenolic proton (lowering

), potentially strengthening hydrogen bond interactions with target proteins (e.g., Kinase hinge regions).[1]

Material Science: Liquid Crystals

Difluorophenyl derivatives are "mesogenic cores."[1]

-

Dielectric Anisotropy (

): The C-F bonds create a strong permanent dipole.[1] When aligned in a liquid crystal matrix, this allows the molecules to switch orientation rapidly under an electric field, a critical property for LCD refresh rates.[1] -

Viscosity: The lateral fluorine substitution (2,5-pattern) disrupts intermolecular stacking just enough to lower the viscosity of the nematic phase without destroying the liquid crystalline state completely.[1]

Electronic Impact Visualization

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.

Analytical Characterization Standards

To validate the integrity of the synthesized structure, the following spectroscopic signatures must be observed. These serve as the "Trustworthiness" checks for the researcher.

-

NMR (DMSO-

- NMR:

-

Mass Spectrometry (ESI-):

References

-

BOC Sciences. this compound Product Entry. (Accessed 2026).[1][5]

-

ChemicalBook. 1-Bromo-2,5-difluorobenzene Properties and Synthesis. (Accessed 2026).[1][5] Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational Suzuki Protocol).[1]

-

Kirsch, P., & Bremer, M. "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis."[1] Angewandte Chemie International Edition, 39(23), 4216-4235.[1] (Context for fluorinated biaryls in LCDs).

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] (Context for metabolic stability).

Sources

- 1. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,5-difluorobenzene | 399-94-0 [chemicalbook.com]

- 3. 1-Bromo-2,5-difluorobenzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 1-Bromo-2,5-difluorobenzene | CAS#:399-94-0 | Chemsrc [chemsrc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Technical Guide: Synthesis of 3-(2,5-Difluorophenyl)phenol

Executive Summary

Target Molecule: 3-(2,5-Difluorophenyl)phenol CAS Registry Number: (Analogous structures often used in Liquid Crystal/Pharma intermediates) Molecular Formula: C₁₂H₈F₂O Core Application: This biaryl motif serves as a critical intermediate in the synthesis of ferroelectric liquid crystals and COX-2 inhibitors. The presence of the 2,5-difluoro substitution pattern imparts specific dielectric anisotropy and metabolic stability.

This guide details the Suzuki-Miyaura Cross-Coupling protocol as the primary synthetic route. This pathway is selected for its high chemoselectivity, tolerance of the free hydroxyl group (under specific conditions), and scalability. We also present a secondary "Protected Route" for high-purity applications where catalyst poisoning by the phenol is a concern.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of this compound relies on cleaving the biaryl C-C bond. The electronic nature of the rings dictates the choice of coupling partners.

-

Ring A (Phenol): Electron-rich.[1] Best utilized as the nucleophilic partner (Boronic Acid) to avoid competing oxidative addition issues if it were the halide.

-

Ring B (Difluorobenzene): Electron-poor due to two fluorine atoms. This makes the carbon-halogen bond highly activated for oxidative addition by Palladium(0), making it the ideal electrophilic partner.

Retrosynthesis Diagram

Figure 1: Retrosynthetic breakdown identifying the optimal nucleophilic and electrophilic coupling partners.

Part 2: Primary Synthesis Route (Direct Suzuki Coupling)

This route avoids protection/deprotection steps, adhering to atom-economy principles.

Reaction Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The 2,5-difluoro substitution on the aryl bromide accelerates the Oxidative Addition step due to the electron-withdrawing inductive effect of the fluorine atoms.

Figure 2: The Suzuki-Miyaura catalytic cycle adapted for fluorinated substrates.

Experimental Protocol

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| 1-Bromo-2,5-difluorobenzene | Electrophile | 1.0 | Limiting Reagent |

| 3-Hydroxyphenylboronic acid | Nucleophile | 1.2 | Slight excess to drive completion |

| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 | Robust against steric bulk |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 | 2M Aqueous solution |

| 1,4-Dioxane | Solvent | - | High boiling, miscible with water |

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling.

-

Loading: Add 1-bromo-2,5-difluorobenzene (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%). The solution should turn orange/red.

-

Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

-

Endpoint: Disappearance of the aryl bromide.

-

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

-

Workup: Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the phenol is protonated (neutral) for extraction. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0% -> 20% EtOAc in Hexanes.

-

Part 3: Alternative Route (Protection Strategy)

If the direct route yields low purity due to phenol interference (poisoning), use the Methoxy-Protection Route .

-

Coupling: React 3-Methoxyphenylboronic acid + 1-Bromo-2,5-difluorobenzene using the same Suzuki conditions above.

-

Result: 3-(2,5-difluorophenyl)anisole.

-

-

Deprotection:

-

Dissolve intermediate in dry DCM at 0°C.

-

Add BBr₃ (Boron Tribromide, 2.0 eq) dropwise.

-

Stir at RT for 2 hours.

-

Quench carefully with Methanol/Ice.

-

Result: High purity this compound.

-

Part 4: Characterization & Quality Control

Researchers must validate the structure using NMR, specifically looking for the coupling patterns of the fluorine atoms.

| Technique | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | Phenol OH: Broad singlet ~5.0-6.0 ppm (concentration dependent). Aryl Protons: Complex multiplets 6.8-7.5 ppm. Look for the td or m splitting caused by F-H coupling. |

| ¹⁹F NMR | Two distinct signals (approx -110 to -130 ppm) showing complex coupling (d, dd, or m) due to F-F and F-H interactions. |

| GC-MS / LC-MS | Molecular Ion [M]+ peak at 206.05 m/z . |

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (<40%) | Catalyst Deactivation | Switch to Pd(PPh₃)₄ or the highly active XPhos Pd G2 . |

| Protodeboronation | Hydrolysis of C-B bond | Use anhydrous conditions with CsF or K₃PO₄ in Toluene. |

| Homocoupling | Oxygen presence | Increase degassing time; ensure inert atmosphere (Glovebox preferred). |

| Incomplete Conversion | Steric hindrance | Increase temperature to 110°C (Toluene reflux) or catalyst load to 5 mol%. |

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

Technical Guide: Solubility Profiling of 3-(2,5-Difluorophenyl)phenol

Executive Summary

Compound: 3-(2,5-Difluorophenyl)phenol CAS: 122680-45-1 (Isomer specific) Context: A critical biaryl intermediate used in the synthesis of liquid crystals and fluorinated pharmaceutical active ingredients (APIs).

This technical guide provides a rigorous framework for determining and optimizing the solubility of this compound. Unlike simple solubility tables, this document focuses on the thermodynamic principles governing the dissolution of fluorinated biaryls and provides a self-validating experimental protocol for generating precise solubility data in organic media.

Part 1: Physicochemical Profile & Theoretical Solubility

To predict solubility behavior, we must first analyze the molecular architecture. This compound consists of two distinct domains that compete for solvation:

-

The Hydrophobic Biaryl Backbone: The biphenyl core is highly lipophilic. The addition of two fluorine atoms on the phenyl ring increases lipophilicity (hydrophobicity) and metabolic stability but reduces solubility in non-fluorinated hydrocarbons due to the "fluorous effect" (fluorine's low polarizability).

-

The Hydrophilic Phenolic Hydroxyl (-OH): This group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), anchoring the molecule in polar protic and aprotic solvents.

Predicted Solubility Matrix

Note: These classifications are derived from structural analogs (e.g., 3,5-difluorophenol and 4-phenylphenol) and thermodynamic modeling principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong H-bond acceptance by solvent interacts with phenolic -OH; dipole-dipole interactions stabilize the fluorinated ring. |

| Polar Protic | Methanol, Ethanol, IPA | High (>50 mg/mL) | Solvent acts as H-bond donor/acceptor. Alkyl chains of alcohols interact with the biaryl core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>25 mg/mL) | Excellent solvation of the aromatic rings; moderate interaction with the hydroxyl group. |

| Ethers/Esters | THF, Ethyl Acetate | Good (>25 mg/mL) | Oxygen atoms in solvent accept H-bonds from the phenol. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<1 mg/mL) | Lack of H-bonding capability; "Fluorous" nature of the solute repels pure aliphatics. |

| Water | Water (pH 7) | Very Low (<0.1 mg/mL) | Hydrophobic effect of the biaryl backbone dominates the single hydrophilic -OH group. |

Part 2: Thermodynamic Modeling (Hansen Solubility Parameters)

For precise solvent selection without wasting material, we utilize Hansen Solubility Parameters (HSP) . The total energy of vaporization is split into three parts:

- (Dispersion forces): Dominant in the biaryl rings.

- (Polar forces): Influenced by the C-F bonds and the phenolic dipole.

- (Hydrogen bonding): High contribution from the -OH group.

Application Strategy:

To maximize solubility, select a solvent where the distance (

-

Target: Solvents with moderate

and moderate -

Anti-Solvents: Solvents with

(Hexane) will precipitate the compound, useful for crystallization purification.

Part 3: Experimental Determination Protocol

Workflow Visualization

The following diagram outlines the "Shake-Flask" method, the gold standard for equilibrium solubility determination, adapted for fluorinated biaryls.

Figure 1: Step-by-step workflow for equilibrium solubility determination.

Detailed Methodology

1. Preparation of Saturated Solutions[1]

-

Step: Add this compound in excess to 2.0 mL of the target solvent in a borosilicate glass vial. "Excess" is defined as visible solid remaining after initial sonication.

-

Critical Control: Cap vials tightly (PTFE-lined caps) to prevent solvent evaporation, which would artificially inflate solubility results.

2. Equilibration (The "Shake-Flask" Method)[2]

-

Protocol: Place vials in a thermostatic orbital shaker.

-

Settings: 25°C ± 0.1°C at 200 RPM.

-

Duration: 24 to 48 hours.

-

Validation: Visual inspection must confirm solid is still present. If the solution is clear, add more solid and repeat.

3. Phase Separation

-

Filtration: Use a 0.45 µm PTFE syringe filter .

-

Why PTFE? It is chemically resistant to organic solvents and hydrophobic, preventing the filter from clogging with aqueous moisture.

-

Pre-saturation: Discard the first 0.2 mL of filtrate to account for potential adsorption of the drug onto the filter membrane.

-

-

Centrifugation Alternative: If the solution is viscous, centrifuge at 10,000 rpm for 10 minutes and pipette the supernatant.

4. Quantification (HPLC-UV)

Do not rely on gravimetric analysis for high-precision work. Use HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 50:50 to 90:10.

-

Detection: UV at 280 nm (Phenol absorption max).

-

Calculation:

(Where

Part 4: Solute-Solvent Interaction Mechanism

Understanding why the compound dissolves aids in process troubleshooting (e.g., recrystallization).

Figure 2: Mechanistic interactions. Green arrow indicates favorable thermodynamics; red dashed line indicates unfavorable interaction leading to precipitation.

Part 5: Data Management & Reporting

When reporting solubility data for regulatory or development purposes (e.g., IND filings), structure your data table as follows:

| Solvent | Temp (°C) | Solubility (mg/mL) | Standard Deviation (n=3) | Visual Observation |

| Ethanol | 25 | [Experimental Value] | ± 0.X | Clear, colorless |

| Toluene | 25 | [Experimental Value] | ± 0.X | Clear, slight yellow |

| Water | 25 | < LOQ | N/A | Suspension / Floating solid |

Interpretation:

-

High Solubility: Suitable for reaction media.

-

Differential Solubility: If solubility is high in Ethanol (hot) and low in Ethanol (cold), this solvent is a candidate for recrystallization .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11310258, 4-(3,5-Difluorophenyl)phenol (Isomer Analog). Retrieved from [Link]

-

World Health Organization (2019). Annex 4: General Notes on Solubility and Permeability. WHO Technical Report Series. Retrieved from [Link]

-

U.S. Food and Drug Administration (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry.[3] Retrieved from [Link]

- Jouyban, A. (2008).Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Contextual grounding for thermodynamic modeling).

Sources

13C NMR Analysis of 3-(2,5-Difluorophenyl)phenol: A Technical Guide

Executive Summary

This guide provides a comprehensive technical framework for the structural characterization of 3-(2,5-difluorophenyl)phenol using

The analysis of this compound is not merely about chemical shift assignment; it requires a deep understanding of heteronuclear spin-spin coupling (

Part 1: Structural Context & Nomenclature[1]

To ensure precision, we define the numbering system used throughout this guide. The molecule is a biphenyl derivative.

-

Ring A (Phenol): The primary ring containing the hydroxyl group.

-

C1: Quaternary carbon linking to Ring B.

-

C3: Quaternary carbon attached to the hydroxyl (-OH) group.

-

-

Ring B (Difluoro): The substituent ring.

-

C1': Quaternary carbon linking to Ring A.

-

C2': Quaternary carbon attached to Fluorine (ortho to linker).

-

C5': Quaternary carbon attached to Fluorine (meta to linker).

-

Note: The 2,5-substitution pattern on Ring B creates an asymmetric electronic environment, preventing magnetic equivalence and ensuring distinct signals for all carbons in this ring.

Part 2: Experimental Protocol

Solvent Selection

Recommendation: DMSO-d

-

Exchange Suppression: It slows the exchange of the phenolic proton, often allowing the observation of the -OH signal in

NMR (approx. 9.5–10.0 ppm), which is critical for downstream 2D HMBC correlations. -

Solubility & Stabilization: It effectively solubilizes the polar phenolic moiety and stabilizes the hydrogen-bonding network, leading to sharper peaks for carbons proximal to the -OH group.

Instrument Parameters ( C NMR)

To resolve the fine splitting caused by long-range C-F coupling (

-

Frequency: Minimum 100 MHz (400 MHz system) recommended; 125 MHz+ preferred to minimize second-order effects.

-

Spectral Width: 240 ppm (approx. -10 to 230 ppm) to capture all aromatic signals and potential solvent overlap.

-

Relaxation Delay (D1):

2.0 seconds. Quaternary carbons (C-F and C-O) have long -

Acquisition Time (AQ):

1.0 second. High digital resolution is required to resolve -

Decoupling: Proton broad-band decoupling (e.g., WALTZ-16) is standard. Do not use Fluorine decoupling unless you specifically intend to collapse the multiplets for simplified chemical shift analysis (requires specialized probe/hardware).

Part 3: Spectral Analysis & Assignment Strategy[2]

The core complexity of this spectrum lies in the Heteronuclear Coupling Patterns . The

The Physics of C-F Coupling

Fluorine exerts a powerful influence on carbon spectra.[1] The magnitude of the coupling constant (

| Coupling Type | Bond Distance | Approx. | Visual Appearance |

| Ipso ( | 1 Bond | 240 – 250 Hz | Wide Doublet |

| Ortho ( | 2 Bonds | 15 – 25 Hz | Distinct Doublet |

| Meta ( | 3 Bonds | 5 – 10 Hz | Small Doublet |

| Para ( | 4 Bonds | < 3 Hz | Broadening / Unresolved |

Assignment Logic: Ring B (Difluoro System)

Ring B contains two fluorine atoms at positions 2' and 5'. This creates a "doublet of doublets" (

-

C2' (Ipso to F, Ortho to Linker):

-

Shift: ~155–160 ppm (Deshielded).

-

Pattern: Large doublet (

Hz) split by a small doublet ( -

Diagnostic: The most downfield signal in Ring B.

-

-

C5' (Ipso to F, Meta to Linker):

-

Shift: ~155–160 ppm.

-

Pattern: Large doublet (

Hz) split by a small doublet ( -

Differentiation: Differentiate from C2' using HMBC correlations from Ring A protons (C2' is closer to the linker).

-

-

C3' (Ortho to F2', Meta to F5'):

-

Shift: ~115–120 ppm (Shielded ortho effect).

-

Pattern: Doublet of Doublets (

). -

Coupling: Large

from F2' (~20 Hz) + Small

-

-

C4' (Meta to F2', Ortho to F5'):

-

Shift: ~115–120 ppm.

-

Pattern: Doublet of Doublets (

). -

Coupling: Small

from F2' (~8 Hz) + Large

-

-

C6' (Ortho to F5'?, No):

-

Correction: C6' is adjacent to C1' and C5'.

-

Pattern: It is ortho to C5'-F (

) and meta to C2'-F ( -

Result: Distinct

(

-

-

C1' (Linker Carbon):

-

Shift: ~125–130 ppm (Quaternary).

-

Pattern: Ortho to F2' (

) and Para to F5' ( -

Result: Likely a doublet (

Hz) with potential broadening from the distant F5'.

-

Assignment Logic: Ring A (Phenol System)

Ring A carbons will appear mostly as singlets, as C-F coupling across the biphenyl bond (5+ bonds) is usually negligible.

-

C3 (Phenolic C-OH): Deshielded (~158 ppm), usually a sharp singlet.

-

C1 (Linker): Quaternary, ~140 ppm.

-

C2, C4, C6: Aromatic methines. C2 and C4 are ortho/para to the OH group and will be shielded (~115 ppm). C5 (meta to OH) will be more deshielded (~130 ppm).

Visualization: Assignment Logic Tree

The following diagram illustrates the decision matrix for assigning carbons based on their splitting patterns.

Caption: Logic flow for distinguishing Ring A (Phenol) from Ring B (Difluoro) based on J-coupling patterns.

Part 4: Advanced Verification (2D NMR)

Self-validation is the hallmark of rigorous science. Relying solely on 1D

Recommended 2D Workflow

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Identify protonated carbons.

-

Application: The quaternary carbons (C1, C3, C1', C2', C5') will disappear. This filters the spectrum immediately.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Link the rings.

-

Critical Experiment: Look for a correlation from the proton on Ring A (H2) to the linker carbon on Ring B (C1'). This proves the connectivity of the biphenyl system.

-

-

F-

-

If your probe allows, run a heteronuclear correlation between Fluorine and Carbon. This directly maps the C2' and C5' carbons to their respective fluorines, removing any ambiguity regarding the specific isomer [3].

-

Analytical Workflow Diagram

Caption: Step-by-step experimental workflow from sample preparation to final structural confirmation.

References

-

Reich, H. J. (2020).[2] NMR Spectroscopy: Fluorine-Carbon Coupling Constants. University of Wisconsin-Madison.[3] Available at: [Link][4]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Vigerveda, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Guide: FT-IR Spectral Analysis of 3-(2,5-Difluorophenyl)phenol

Executive Summary

3-(2,5-Difluorophenyl)phenol is a specialized fluorinated biaryl intermediate, critical in the synthesis of liquid crystals and advanced medicinal chemistry scaffolds. Its structural duality—comprising a polar, hydrogen-bonding phenolic ring and an electron-deficient, lipophilic difluorophenyl ring—creates a unique vibrational signature.

This guide provides a comprehensive framework for the acquisition, validation, and interpretation of the FT-IR spectrum of this molecule. Unlike standard database entries, this document synthesizes predictive spectral logic with rigorous experimental protocols, enabling researchers to validate compound identity and purity in the absence of a public reference standard.

Part 1: Structural Analysis & Theoretical Assignments

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The spectrum is a superposition of the meta-substituted phenol (Ring A) and the 1,2,5-trisubstituted benzene (Ring B, where the substituent is the phenol ring).

The Vibrational Logic

The presence of fluorine atoms on Ring B induces a strong inductive effect (-I) , shifting aromatic skeletal bands to higher frequencies compared to non-fluorinated biphenyls. The phenolic hydroxyl group on Ring A introduces hydrogen-bonding capabilities that significantly alter the high-frequency region depending on the sample state (solid vs. solution).

Predicted Spectral Profile (Diagnostic Bands)

The following table synthesizes theoretical expectations based on the fragment method and analogous fluorinated aromatics.

| Frequency Region (cm⁻¹) | Vibrational Mode | Assignment & Diagnostic Value |

| 3200 – 3550 | O–H Stretch | Broad, Medium-Strong. Characteristic of intermolecular hydrogen bonding in the solid state. Note: Sharp peak ~3600 cm⁻¹ indicates free OH (rare in solids). |

| 3000 – 3100 | C–H Stretch (Aromatic) | Weak, Multiple bands. Diagnostic of unsaturated C-H bonds. Should be strictly above 3000 cm⁻¹. |

| 1580 – 1620 | C=C Ring Stretch | Medium-Strong. Enhanced by the conjugation between the two phenyl rings. The "Biphenyl Doublet" often appears here. |

| 1450 – 1500 | C=C Ring Stretch | Strong. Skeletal vibrations of the aromatic rings. |

| 1150 – 1350 | C–F Stretch | Very Strong / Broad. The dominant feature of the fingerprint region. C-F stretches couple strongly with ring vibrations, often obscuring the C-O stretch. |

| 1180 – 1260 | C–O Stretch (Phenolic) | Strong. Usually overlaps with C-F bands. Confirms the presence of the phenol moiety. |

| 800 – 900 | C–H Out-of-Plane (OOP) | Medium. Diagnostic for the substitution pattern on the difluoro ring (Ring B). Isolated H (pos 6) and adjacent H's (pos 3,4). |

| 690 – 780 | C–H Out-of-Plane (OOP) | Strong. Diagnostic for the meta-substituted phenol (Ring A). Typically shows bands at ~690 and ~780 cm⁻¹. |

Part 2: Experimental Protocol (ATR-FTIR)

Modern characterization relies on Attenuated Total Reflectance (ATR) due to its reproducibility and minimal sample preparation.

Instrument Configuration

-

Crystal Material: Diamond or ZnSe (Diamond preferred for hardness and chemical resistance).

-

Spectral Range: 4000 – 600 cm⁻¹.

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving fingerprint splitting).

-

Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).

Step-by-Step Acquisition Workflow

-

Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure no residue remains (verify by running a preview scan; it should be a flat line).

-

Background Collection: Collect an air background. Critical: Do not skip this step. Atmospheric CO₂ (2350 cm⁻¹) and H₂O must be subtracted.

-

Sample Application:

-

Place approximately 2–5 mg of solid this compound onto the center of the crystal.

-

Note: If the sample is a sticky gum (common for impurities), use a spatula to spread it thinly.

-

-

Pressure Application: Lower the pressure anvil. Apply force until the spectral preview peaks saturate or stabilize.

-

Mechanism: High pressure ensures intimate contact between the solid crystals and the evanescent wave of the IR beam.

-

-

Acquisition: Trigger the data collection.

-

Post-Run Cleaning: Wipe with acetone followed by isopropanol.

Part 3: Visualization of Spectral Logic

The following diagrams illustrate the logical flow of validating the compound and the assignment of its vibrational modes.

Diagram: Spectral Validation Workflow

Caption: Logical decision tree for validating the FT-IR spectrum of this compound, screening for common errors.

Diagram: Vibrational Mode Decomposition[1]

Caption: Decomposition of the molecule into vibrational fragments to predict key spectral bands.

Part 4: Data Interpretation & Quality Control[2]

Differentiating from Impurities

In synthesis, this molecule is often made via Suzuki coupling. Common impurities include 3-hydroxyphenylboronic acid (starting material) or 2,5-difluorobromobenzene .

-

Boronic Acid Impurity: Look for a very broad, chaotic region around 3200 cm⁻¹ (B-OH) and specific B-O stretches near 1350 cm⁻¹ which may distort the C-F region.

-

Water: A broad, rounded hump at 3400 cm⁻¹ without the specific "shoulder" structure of phenolic OH, plus a bending mode at 1640 cm⁻¹.

-

Starting Halide: Lack of the broad O-H stretch at 3300 cm⁻¹ is the primary indicator that the coupling failed or the product is the non-phenolic precursor.

The "Fingerprint" Region (600–1500 cm⁻¹)

This region is complex due to the coupling of C-C, C-O, and C-F modes.

-

Expert Insight: Do not attempt to assign every single peak in this region. Focus on the C-F envelope (1100-1350 cm⁻¹) . If this region is weak, the difluorophenyl ring is likely absent or the fluorine content is incorrect.

-

Biphenyl Conjugation: The conjugation between rings allows for delocalization. This often intensifies the aromatic ring breathing modes at 1480–1500 cm⁻¹ compared to isolated benzene rings.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for C-F and substituted benzene ranges).[1]

-

NIST Chemistry WebBook. Infrared Spectrum of Phenol.[2] National Institute of Standards and Technology.[2][3] Available at: [Link] (Used as the baseline reference for Ring A assignments).

-

NIST Chemistry WebBook. Infrared Spectrum of 1,4-Difluorobenzene. National Institute of Standards and Technology.[2][3] Available at: [Link] (Used as the analog reference for Ring B C-F stretch intensity and position).

Sources

Discovery and History of 3-(2,5-Difluorophenyl)phenol: A Technical Whitepaper

Executive Summary

3-(2,5-Difluorophenyl)phenol (CAS: 1261889-63-7) represents a specialized class of fluorinated biaryl building blocks critical to modern materials science and medicinal chemistry. Unlike commodity chemicals discovered in the 19th century, this compound emerged from the precision engineering of Liquid Crystal (LC) materials and Kinase Inhibitor scaffolds in the early 21st century. Its value lies in its structural duality: the phenolic hydroxyl group serves as a versatile anchor for further functionalization, while the 2,5-difluorophenyl moiety imparts unique electronic and steric properties essential for negative dielectric anisotropy in LCDs and metabolic stability in pharmaceuticals.

Part 1: Historical Context & Chemical Genealogy

The Rise of Fluorinated Biaryls

The history of this compound is inextricably linked to the evolution of Active Matrix Liquid Crystal Displays (AM-LCDs) . In the late 1990s and 2000s, manufacturers like Merck KGaA and Chisso Corporation sought materials with high resistivity and specific dielectric properties to enable Vertical Alignment (VA) mode displays.

-

The Fluorine Effect: Replacing cyano- groups (common in early LCDs) with fluorine atoms reduced viscosity and improved voltage holding ratios (VHR).

-

The 2,5-Difluoro Motif: This specific substitution pattern creates a lateral dipole moment perpendicular to the molecular axis, a requirement for materials exhibiting negative dielectric anisotropy (

) . -

The Phenolic Gateway: The this compound molecule acts as a "gateway intermediate." It is rarely the final product; rather, it is esterified or etherified to create complex mesogens (liquid crystal molecules).

Emergence in Medicinal Chemistry

Parallel to its use in displays, this scaffold gained traction in drug discovery. The 2,5-difluorophenyl ring is a bioisostere for other aromatic rings but offers distinct advantages:

-

Metabolic Blocking: Fluorine atoms at the 2 and 5 positions block P450-mediated oxidation sites, extending the half-life of the drug.

-

Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP) without adding significant bulk, facilitating membrane permeability.

Part 2: Synthesis & Mechanistic Architecture

The synthesis of this compound is a textbook example of Pd-catalyzed Cross-Coupling , specifically the Suzuki-Miyaura reaction . This pathway is preferred over Grignard or Negishi couplings due to its tolerance of the acidic phenolic proton (often protected) and mild conditions.

The Preferred Synthetic Route

The most robust industrial route involves the coupling of 3-hydroxyphenylboronic acid (or its pinacol ester) with 1-bromo-2,5-difluorobenzene .

Reaction Scheme:

Mechanistic Visualization (Suzuki Catalytic Cycle)

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical oxidative addition and reductive elimination steps.

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for reproducibility and scalability . It uses a biphasic solvent system to ensure solubility of both the inorganic base and the organic reactants.

Materials

-

Reactant A: 1-Bromo-2,5-difluorobenzene (1.0 eq)

-

Reactant B: 3-Hydroxyphenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) - Chosen for stability against air/moisture.

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with Nitrogen (

) or Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, halting the cycle. -

Solvent Degassing: Sparge the Dioxane/Water mixture with

for 30 minutes prior to use. -

Reagent Loading: Charge the flask with Reactant A, Reactant B, and the Base. Add the degassed solvent via syringe.

-

Catalyst Addition: Add the Pd catalyst quickly against a positive flow of inert gas.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor via TLC (Eluent: Hexane/EtOAc 4:1) or HPLC.

-

Checkpoint: The reaction is complete when Reactant A is fully consumed (typically 4-12 hours).

-

-

Work-up:

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol if it formed a phenoxide salt).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Yield: Expect 85-95% as an off-white solid.

-

Part 4: Technical Specifications & Data

For researchers incorporating this building block into libraries, the following physicochemical data is essential for predictive modeling.

| Property | Value | Significance |

| Molecular Formula | Core composition | |

| Molecular Weight | 206.19 g/mol | Fragment-based drug design compliant |

| CAS Number | 1261889-63-7 | Unique Identifier |

| LogP (Predicted) | ~3.4 | Lipophilic; good membrane permeability |

| H-Bond Donors | 1 (Phenolic OH) | Key interaction point for receptors |

| H-Bond Acceptors | 3 (O + 2F) | Fluorine acts as a weak acceptor |

| Rotatable Bonds | 1 | Biaryl axis (restricted rotation) |

| Topological Polar Surface Area | 20.2 | Low TPSA suggests blood-brain barrier penetration |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 46314771, 2,5-Difluoro-3-phenylphenol. Retrieved January 29, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

Methodological & Application

Application Note: Optimized Synthesis of 3-(2,5-Difluorophenyl)phenol via Suzuki-Miyaura Coupling

Executive Summary

The synthesis of 3-(2,5-Difluorophenyl)phenol presents a classic chemoselectivity challenge: coupling an electron-deficient fluorinated aromatic ring with an electron-rich phenol while avoiding catalyst poisoning by the free hydroxyl group and minimizing protodeboronation.

While standard Suzuki conditions often employ 3-bromophenol and (2,5-difluorophenyl)boronic acid, this Application Note recommends an Inverted Substrate Strategy . By utilizing 1-bromo-2,5-difluorobenzene and (3-hydroxyphenyl)boronic acid , we leverage the accelerated oxidative addition of electron-poor aryl halides and avoid the inherent instability of polyfluorinated boronic acids.

This guide details a robust, scalable protocol using Pd(dppf)Cl₂ as the catalyst of choice, ensuring high turnover numbers (TON) and minimizing impurity profiles.

Retrosynthetic Analysis & Strategy

The "Expert Switch": Why Invert the Coupling Partners?

In Suzuki coupling, the choice of nucleophile (boronic acid) and electrophile (halide) dictates reaction success.

-

Route A (Conventional - High Risk):

-

Route B (Optimized - High Yield):

-

Electrophile: 1-Bromo-2,5-difluorobenzene.

-

Nucleophile: (3-Hydroxyphenyl)boronic acid.

-

Advantage 1: Electron-deficient aryl halides (like the difluoro species) undergo Oxidative Addition significantly faster, accelerating the catalytic cycle.

-

Advantage 2: (3-Hydroxyphenyl)boronic acid is thermally stable and resistant to deboronation.

-

Caption: Retrosynthetic strategy prioritizing the stability of the boronic acid component.

Critical Reaction Parameters

Catalyst Selection: Pd(dppf)Cl₂[4]·CH₂Cl₂

While Pd(PPh₃)₄ is common, it is air-sensitive and often sluggish with sterically crowded fluorinated rings. Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is selected for:

-

Bidentate Ligand (dppf): Prevents

-hydride elimination and stabilizes the Pd center. -

Large Bite Angle: Facilitates the reductive elimination of the bulky biaryl product.

-

Air Stability: Simplifies handling during scale-up.

Solvent System: 1,4-Dioxane / Water (4:1)

A biphasic system is essential. The water dissolves the inorganic base (activating the boronic acid), while Dioxane solubilizes the organic reactants. This mixture maintains a reflux temperature (~100°C) sufficient to drive the reaction without decomposing the catalyst.

Base: Potassium Phosphate (K₃PO₄)

We avoid strong alkoxides (e.g., NaOtBu) which can deprotonate the phenol aggressively and cause O-arylation side reactions. K₃PO₄ provides a buffered basic environment (pH ~11-12) ideal for activating the boronic acid to the boronate species without destroying sensitive functional groups.

Experimental Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 1-Bromo-2,5-difluorobenzene | 192.97 | 1.0 | 1.93 g (10 mmol) | Electrophile |

| (3-Hydroxyphenyl)boronic acid | 137.93 | 1.2 | 1.65 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 245 mg (3 mol%) | Catalyst |

| K₃PO₄ (Tribasic) | 212.27 | 3.0 | 6.36 g (30 mmol) | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent |

| Water (Deionized) | - | - | 10 mL | Co-solvent |

Step-by-Step Procedure

Phase 1: Reactor Setup & Degassing

-

Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Hydroxyphenyl)boronic acid, K₃PO₄, and Pd(dppf)Cl₂.

-

Inertion: Seal the flask with a septum. Evacuate under high vacuum and backfill with Nitrogen (N₂) three times. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Syringe in the 1-Bromo-2,5-difluorobenzene, followed by anhydrous 1,4-Dioxane and degassed Water.

Phase 2: Reaction[2]

-

Heating: Equip the flask with a reflux condenser (under N₂). Heat the mixture to 95–100°C in an oil bath.

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC.

Phase 3: Workup & Purification

-

Quench: Cool reaction to room temperature. Dilute with EtOAc (50 mL) and Water (50 mL).

-

Acidification (Crucial): Carefully adjust the aqueous layer pH to ~4-5 using 1M HCl.

-

Extraction: Separate layers. Extract aqueous phase 2x with EtOAc.

-

Drying: Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 30% EtOAc in Hexanes.

-

Product Appearance: White to off-white solid.[6]

-

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle specific to this fluorinated system, highlighting the role of the base in the transmetalation step.

Caption: Catalytic cycle for the Pd(dppf)Cl2 mediated coupling. Note the activation of the boronic acid by the base prior to transmetalation.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by Phenol | Increase catalyst loading to 5 mol%; Ensure rigorous degassing (O₂ kills Pd). |

| Homocoupling (Biaryl) | Oxygen presence | Degas solvents by sparging with Argon for 20 mins before use. |

| Deboronation (Ar-H) | Reaction too hot/basic | Lower temp to 80°C; Switch base to K₂CO₃ or CsF (anhydrous conditions). |

| Product stuck in Aqueous | pH too high during workup | Ensure pH is < 5. Phenols (pKa ~10) are salts at pH 11. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075. Link

- Note: This reference supports the use of specialized catalysts if the standard Pd(dppf)

-

Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling reaction of arylboronic acids with aryl halides.[2][7] Synthetic Communications, 11(7), 513-519. Link

Sources

Application Note: Strategic Utilization of 3-(2,5-Difluorophenyl)phenol in Advanced Synthesis

Executive Summary

3-(2,5-Difluorophenyl)phenol is a specialized biaryl building block characterized by a meta-substituted phenolic handle and a laterally fluorinated phenyl ring. This architecture is critical in the design of negative dielectric anisotropy liquid crystals (VA-LCDs) and as a scaffold in medicinal chemistry for modulating metabolic stability via fluorine substitution.

This guide provides a validated workflow for the synthesis, purification, and downstream derivatization of this compound. Unlike generic biaryls, the 2,5-difluoro substitution pattern introduces specific steric and electronic challenges (the "ortho-fluoro effect") that necessitate tailored catalytic protocols.

Chemical Profile & Structural Logic[1][2][3]

Structural Analysis

The molecule consists of two distinct domains:

-

Ring A (Phenolic): Provides a nucleophilic handle (-OH) at the 3-position, allowing for etherification (mesogenic tail attachment) or activation (triflation) for linear core extension.

-

Ring B (Fluorinated): The 2,5-difluoro substitution creates a transverse dipole moment essential for vertical alignment (VA) switching modes in display technology.

Key Properties

| Property | Value / Characteristic | Implication |

| Molecular Formula | C₁₂H₈F₂O | Core scaffold |

| Molecular Weight | 206.19 g/mol | Low MW allows flexible derivatization |

| Biaryl Torsion | ~35-45° | Non-planar due to steric repulsion between 2-F and 2'-H. Improves solubility. |

| Electronic Nature | Electron-deficient Ring B | Increases acidity of Ring A phenol via inductive effects. |

| CAS (Generic) | Analogous to 2,5-difluorobiphenyls | Frequently cited in patents (e.g., Merck, Chisso) for LC mixtures. |

Synthesis Protocol: Modified Suzuki-Miyaura Coupling

Objective: Synthesize this compound from commercially available precursors. Challenge: The ortho-fluorine on the electrophile can retard oxidative addition, and the free phenol on the nucleophile can poison sensitive catalysts. Solution: Use of a high-turnover catalyst system (Pd(dppf)Cl₂) and a mild base to maintain the phenol largely protonated or use a protecting group strategy if yield suffers.

Reaction Scheme

-

Partner A: 3-Hydroxyphenylboronic acid (1.05 eq)

-

Partner B: 1-Bromo-2,5-difluorobenzene (1.0 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: Toluene / Ethanol / Water (4:1:1)

Step-by-Step Procedure

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a condenser and magnetic stir bar, charge 1-Bromo-2,5-difluorobenzene (19.3 g, 100 mmol) and 3-Hydroxyphenylboronic acid (14.5 g, 105 mmol).

-

Solvent Addition: Add Toluene (120 mL) and Ethanol (30 mL). Degas the solution by bubbling Nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

-

Base Activation: Dissolve K₂CO₃ (27.6 g, 200 mmol) in Water (30 mL) and degas separately. Add this solution to the reaction flask.

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (2.4 g, 3 mmol) under a positive stream of Nitrogen.

-

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 85-90°C internal temp) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Endpoint: Disappearance of the bromide spot.

-

-

Workup:

-

Purification:

-

Concentrate in vacuo.

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (or Toluene/Heptane) and cool slowly.

-

Yield Target: >85% as off-white crystals.

-

Downstream Application Protocols

Protocol A: Etherification (Liquid Crystal Tail Synthesis)

Context: Attaching an alkyl chain (e.g., propyl, pentyl) to the phenol converts the building block into a liquid crystal mesogen.

-

Reagents: this compound (1.0 eq), Alkyl Bromide (1.1 eq), K₂CO₃ (2.5 eq), Acetone (Reagent Grade).

-

Procedure:

-

Dissolve phenol in Acetone. Add K₂CO₃.

-

Stir at reflux for 1 hour to form the phenolate anion.

-

Add Alkyl Bromide dropwise.

-

Reflux for 6–8 hours.

-

Filter off inorganic salts while hot.

-

Concentrate filtrate and recrystallize from Ethanol.

-

-

Validation: NMR should show disappearance of phenolic -OH (broad singlet >5.0 ppm) and appearance of triplet for -OCH₂- (~4.0 ppm).

Protocol B: Triflation (Activation for Terphenyl Synthesis)

Context: Converting the phenol to a triflate allows for a second Suzuki coupling, creating extended terphenyl cores common in high-performance displays.

-

Reagents: Phenol substrate (1.0 eq), Triflic Anhydride (Tf₂O, 1.2 eq), Pyridine (2.0 eq), DCM (Anhydrous).

-

Procedure:

-

Dissolve phenol and pyridine in DCM at 0°C.

-

Add Tf₂O dropwise over 20 mins (Exothermic!).

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench with water.[2] Wash organic layer with dilute HCl (to remove pyridine), then NaHCO₃.

-

-

Safety Note: Tf₂O is corrosive and moisture sensitive. Handle under inert atmosphere.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and decision logic for downstream modifications.

Caption: Figure 1. Synthesis workflow from raw materials to functionalized liquid crystal precursors.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Catalyst poisoning by free phenol. | Switch to 3-Benzyloxyphenylboronic acid . Perform coupling, then deprotect (H₂/Pd-C) to get the phenol. |

| Homocoupling (Biaryl-Biaryl) | Inefficient degassing. | Ensure 15+ min sparging with N₂ or use freeze-pump-thaw cycles. |

| Dark Product Color | Palladium residue. | Treat crude organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS®) before crystallization. |

| Incomplete Conversion | Steric hindrance of 2,5-F. | Switch catalyst to Pd(OAc)₂ + S-Phos (Buchwald ligand) to boost activity against hindered aryl halides. |

References

-

Suzuki-Miyaura Coupling Reviews

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Liquid Crystal Chemistry (Fluorinated Biaryls)

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.

-

-

Synthesis of Hindered Biaryls

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Nature of the Catalytically Active Species. Journal of the American Chemical Society, 127(13), 4685–4696.

-

-

Phenol Activation (Triflation)

-

Baraznenok, I. L., et al. (2000). Efficient Synthesis of Aryl Triflates. European Journal of Organic Chemistry, 2000(12), 2233.

-

Sources

experimental protocol for O-alkylation of 3-(2,5-Difluorophenyl)phenol

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocol for the O-alkylation of 3-(2,5-Difluorophenyl)phenol , a critical biaryl scaffold often employed in the synthesis of LXR agonists, kinase inhibitors, and liquid crystalline materials.

Introduction & Strategic Significance

The biaryl phenol This compound represents a privileged scaffold in medicinal chemistry.[1] The meta-biaryl arrangement provides a specific vector for exploring chemical space, while the 2,5-difluoro substitution pattern modulates metabolic stability and lipophilicity without introducing excessive steric bulk.

Derivatization of the phenolic hydroxyl group via O-alkylation is the primary gateway to functionalizing this core. While the reaction follows standard Williamson ether synthesis principles, the specific electronic environment created by the electron-withdrawing difluorophenyl group requires tailored conditions to maximize yield and minimize side reactions (such as C-alkylation or polymerization).

Key Technical Considerations

-

Acidity (pKa): The 2,5-difluorophenyl ring exerts an inductive electron-withdrawing effect ($ -I $), slightly increasing the acidity of the phenol compared to unsubstituted 3-phenylphenol. This facilitates deprotonation but renders the resulting phenoxide slightly less nucleophilic.

-